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Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593095 Get Quote

An In-depth Technical Guide on the Structural Elucidation of Tanzawaic Acid E

Introduction
Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a

class of secondary metabolites characterized by a substituted trans-decalin core linked to a

pentadienoic acid side chain. These compounds have been isolated from various fungal

species, particularly of the genus Penicillium, and have garnered interest for their diverse

biological activities. The structural elucidation of Tanzawaic acid E serves as a case study in

the application of modern spectroscopic and analytical techniques to determine the constitution

and stereochemistry of complex natural products. This guide provides a detailed overview of

the methodologies and data interpretation integral to this process.

Isolation of Tanzawaic Acid E
Tanzawaic acid E has been isolated from fungal strains such as Penicillium sp. IBWF104-06,

obtained from soil samples, and marine-derived strains like Penicillium steckii.[1][2] The

general workflow for its isolation involves cultivation of the fungus, extraction of the culture, and

subsequent chromatographic purification.

Experimental Protocol: Fungal Culture, Extraction, and
Isolation

Fungal Cultivation: The producing fungal strain (e.g., Penicillium sp. IBWF104-06) is

cultivated in a suitable liquid medium (e.g., Yeast-Malt extract) in shake flasks at a controlled
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temperature (e.g., 22-25°C) for several weeks to allow for the production of secondary

metabolites.

Extraction: The culture filtrate is separated from the mycelium. The filtrate is then extracted

with an organic solvent, typically ethyl acetate. The organic solvent is evaporated under

reduced pressure to yield a crude extract.

Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography

(VLC) or column chromatography over a stationary phase like silica gel. A gradient elution

system (e.g., cyclohexane to ethyl acetate) is used to separate the extract into fractions of

decreasing polarity.

Purification: Fractions containing Tanzawaic acid E, identified by thin-layer chromatography

(TLC) or preliminary analysis, are further purified. This is typically achieved using preparative

High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column

with a solvent system such as a methanol-water gradient, to yield the pure compound.

Workflow for Structural Elucidation
The determination of Tanzawaic acid E's structure follows a logical progression from

establishing its molecular formula to defining its planar structure and finally assigning its

relative and absolute stereochemistry. This process relies on the integration of data from mass

spectrometry, multi-dimensional NMR spectroscopy, and is ultimately confirmed by X-ray

crystallography.
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Caption: Overall workflow for the structural elucidation of Tanzawaic acid E.
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Physicochemical and Spectrometric Data
The initial characterization of Tanzawaic acid E involves determining its physical properties

and molecular formula.

Parameter Data Reference

Appearance Colorless block crystals [3][4]

Molecular Formula C₁₈H₂₆O₃ [3][4]

Molecular Weight 290.40 g/mol [3][4]

Mass Spectrometry

High-Resolution ESI-MS. Data

for related compounds is

available.

[1][5]

UV (MeOH) λmax

Data for related tanzawaic

acids suggest λmax ~257-259

nm.

[6]

IR νmax

Data for related compounds

show absorptions for -OH and

C=O groups.

[6]

NMR Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the

planar structure and relative stereochemistry of organic molecules like Tanzawaic acid E.

Analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra allows for the

complete assignment of all proton and carbon signals and establishes the connectivity of the

molecular framework.

Note: While a complete, published NMR data table specifically for Tanzawaic Acid E is not

readily available in the provided search results, the structure was confirmed by comparison to

known tanzawaic acids and through X-ray crystallography. The elucidation process relies on

interpreting correlations as described below.

1D NMR (¹H and ¹³C)
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¹H NMR: The proton spectrum reveals key features of the molecule. Signals in the olefinic

region (δH 5.5-7.5 ppm) correspond to the protons of the (2E,4E)-penta-2,4-dienoic acid side

chain. The upfield region contains complex multiplets for the protons of the trans-decalin

ring, along with characteristic signals for the three methyl groups.

¹³C NMR: The carbon spectrum shows 18 distinct signals, consistent with the molecular

formula. A signal around δC 170 ppm indicates the carboxylic acid carbonyl carbon. Olefinic

carbons from the side chain and any double bonds in the decalin ring appear between δC

120-150 ppm. The remaining signals in the aliphatic region correspond to the sp³-hybridized

carbons of the decalin core.

2D NMR Interpretation
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks. It is used to trace the connectivity within the decalin ring and along the

pentadienoic acid side chain, establishing adjacent proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

with its directly attached carbon atom, allowing for the unambiguous assignment of carbon

signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3

bond) correlations between protons and carbons. This is crucial for connecting the different

structural fragments. For instance, HMBC correlations from the protons on the decalin ring to

the carbons of the side chain establish the point of attachment. Correlations from methyl

protons to quaternary carbons help to place the methyl groups on the decalin core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are essential for

determining the relative stereochemistry. Correlations are observed between protons that are

close in space, regardless of whether they are connected through bonds. For Tanzawaic
acid E, NOESY data would reveal the trans-fusion of the decalin rings and the relative

orientations (axial/equatorial) of the substituents, including the side chain and methyl groups.

[1][7]
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Caption: Key 2D NMR experiments for elucidating the structure of Tanzawaic acid E.

Confirmation by X-ray Crystallography
While spectroscopic methods provide powerful evidence for a proposed structure, the ultimate

confirmation of both connectivity and absolute stereochemistry is achieved through single-

crystal X-ray diffraction. Tanzawaic acid E was successfully crystallized, and its structure was

unambiguously determined by this method.[1][7]

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: The purified Tanzawaic acid E is dissolved in a suitable solvent or solvent

mixture (e.g., methanol, acetone). Crystals are grown through slow evaporation of the

solvent at room temperature.

Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The

crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data

(reflections) are collected as the crystal is rotated.
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Structure Solution and Refinement: The collected data are processed to solve the phase

problem and generate an initial electron density map, from which the atomic positions are

determined. The structural model is then refined to achieve the best fit with the experimental

data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.

Crystallographic Data for Tanzawaic Acid E
Parameter Data Reference

CCDC Number 962066 [7]

Crystal System Orthorhombic [3][4]

Space Group P 2₁ 2₁ 2₁ [3][4]

Lattice Parameters
a = 8.8767(4) Å, b =

12.3684(7) Å, c = 15.0003(8) Å
[3]

Conclusion
The structural elucidation of Tanzawaic acid E is a paradigmatic example of natural product

chemistry. It showcases a synergistic approach where the molecular formula is first established

by mass spectrometry, followed by the detailed assembly of the molecular framework and

relative stereochemistry using a suite of 1D and 2D NMR techniques. Finally, single-crystal X-

ray diffraction provides unequivocal proof of the proposed structure, solidifying the assignment

of its complex three-dimensional architecture. This detailed structural knowledge is

fundamental for further investigations into its biosynthesis, total synthesis, and potential

applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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